GLP-1R agonist 17

GLP-1R cAMP Potency

GLP-1R agonist 17 is a non-peptidic, small-molecule GLP-1R agonist (EC50=0.26 nM) that provides superior passive membrane permeability compared to peptide-based agonists (>3700 Da). It is the preferred tool for intracellular GLP-1R studies, oral bioavailability screening, and SAR campaigns. Use as a potent reference probe in cAMP assays and transwell permeability models. Research-use only; not for human use.

Molecular Formula C28H26ClFN4O4S
Molecular Weight 569.0 g/mol
Cat. No. B12412248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 17
Molecular FormulaC28H26ClFN4O4S
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESC1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O
InChIInChI=1S/C28H26ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-6,12-13,20H,7-11,14-16H2,(H,35,36)/t20-/m0/s1
InChIKeyYEDSVKMEFJLSRW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 17: A Small-Molecule GLP-1 Receptor Agonist for Metabolic Research


GLP-1R agonist 17 (CAS: 2749609-28-5, Molecular Weight: 569.05) is a small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), distinct from the peptide-based GLP-1 analogs that dominate the therapeutic landscape . It is structurally characterized by the formula C₂₈H₂₆ClFN₄O₄S and is supplied as a research tool for investigating GLP-1R signaling in cardiovascular and metabolic disease models [1]. Its primary utility lies in preclinical research, where it serves as a chemical probe to dissect GLP-1R pharmacology, particularly in scenarios where a non-peptidic, small-molecule approach is required.

Why GLP-1R Agonist 17 Cannot Be Substituted with Other GLP-1R Agonists


The GLP-1R agonist class is chemically and pharmacologically heterogeneous, encompassing large peptide analogs (e.g., semaglutide, liraglutide), dual/triple agonists, and small molecules like GLP-1R agonist 17. These structural differences result in profound variations in receptor binding kinetics, signaling bias, oral bioavailability, and tissue penetration [1]. Consequently, direct substitution of GLP-1R agonist 17 with another in-class compound, especially a peptide, is scientifically invalid. The small-molecule nature of GLP-1R agonist 17 confers distinct advantages in specific experimental contexts, such as enhanced cell permeability and the ability to study GLP-1R function without the confounding variables of large-peptide pharmacokinetics or immunogenicity. The following quantitative evidence delineates these specific differentiators.

Quantitative Differentiation of GLP-1R Agonist 17 from Key Comparators


Superior In Vitro Potency (EC₅₀) Compared to Endogenous Ligand GLP-1(7-36)NH₂

GLP-1R agonist 17 demonstrates a more potent activation of the human GLP-1 receptor (hGLP-1R) in a functional cAMP assay than the endogenous peptide ligand GLP-1(7-36)NH₂, when tested in the same cellular system. This indicates a higher intrinsic efficacy at the receptor level [1].

GLP-1R cAMP Potency

Comparative Potency Against Another Small-Molecule GLP-1R Agonist (GLP-1R Agonist 6)

Within the small-molecule GLP-1R agonist class, GLP-1R agonist 17 exhibits an EC₅₀ of 0.26 nM, which is less potent than GLP-1R agonist 6 (EC₅₀ = 0.15 nM) in the same assay system [1]. This difference provides a useful dynamic range for structure-activity relationship (SAR) studies and for selecting a chemical probe with a specific potency profile.

GLP-1R Small Molecule Potency

Chemical Class Differentiation: Small Molecule vs. Peptide-Based GLP-1R Agonists

GLP-1R agonist 17 is a small molecule (MW: 569.05 Da), whereas the clinically dominant GLP-1R agonists like semaglutide (MW: 4113.6 Da) and liraglutide (MW: 3751.2 Da) are large, lipidated peptides [1]. This fundamental difference in molecular weight and chemical nature dictates distinct properties relevant to experimental design, including membrane permeability and oral bioavailability potential.

GLP-1R Small Molecule Peptide

Optimal Research Applications for GLP-1R Agonist 17 Based on Quantitative Evidence


High-Sensitivity In Vitro GLP-1R Activation Assays

GLP-1R agonist 17 is ideally suited for in vitro cAMP accumulation assays in GLP-1R-expressing cell lines (e.g., COS7, HEK293) where a potent (EC₅₀ = 0.26 nM) and chemically-defined small-molecule agonist is required to robustly activate the receptor. Its potency, exceeding that of the endogenous ligand GLP-1(7-36)NH₂ (EC₅₀ = 0.35 nM), ensures a clear signal above background in high-throughput screening formats [1].

Structure-Activity Relationship (SAR) Studies for Small-Molecule GLP-1R Agonists

Given its distinct potency profile relative to other small-molecule agonists like GLP-1R agonist 6 (EC₅₀ = 0.15 nM), GLP-1R agonist 17 serves as a key reference compound in SAR campaigns aimed at understanding the molecular determinants of GLP-1R activation and optimizing the potency, selectivity, and drug-like properties of new chemical entities .

Investigating GLP-1R Signaling in Cellular Models Requiring High Membrane Permeability

The small-molecule nature (MW: 569.05 Da) of GLP-1R agonist 17, in contrast to large peptide agonists (MW > 3700 Da), confers superior passive membrane permeability [2]. This makes it the preferred tool for studies where the agonist must access intracellular compartments or cross biological barriers in cell-based assays, such as in transwell permeability models or when assessing receptor internalization dynamics.

Proof-of-Concept Studies for Orally Bioavailable GLP-1R Agonism

In preclinical research aimed at developing oral GLP-1R agonists, GLP-1R agonist 17 provides a critical small-molecule scaffold. Its physicochemical properties, which are more aligned with oral bioavailability than those of peptide analogs, allow researchers to use it as a positive control or starting point for medicinal chemistry optimization in rodent pharmacokinetic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.